2-Propanoyloxyhexyl propanoate
CAS No.: 1560-65-2
Cat. No.: VC20948509
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1560-65-2 |
---|---|
Molecular Formula | C12H22O4 |
Molecular Weight | 230.3 g/mol |
IUPAC Name | 2-propanoyloxyhexyl propanoate |
Standard InChI | InChI=1S/C12H22O4/c1-4-7-8-10(16-12(14)6-3)9-15-11(13)5-2/h10H,4-9H2,1-3H3 |
Standard InChI Key | PMTGPGHLCICNLJ-UHFFFAOYSA-N |
SMILES | CCCCC(COC(=O)CC)OC(=O)CC |
Canonical SMILES | CCCCC(COC(=O)CC)OC(=O)CC |
Introduction
Physical and Chemical Properties
Physical Properties
2-Propanoyloxyhexyl propanoate exhibits physical properties typical of medium-chain diesters. Based on predicted values and structure-property relationships, the following physical characteristics have been documented:
Table 1: Physical Properties of 2-Propanoyloxyhexyl Propanoate
Chemical Structure and Reactivity
As a diester, 2-propanoyloxyhexyl propanoate would be expected to participate in reactions typical of ester functional groups, including:
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Hydrolysis in acidic or basic conditions, yielding 1,2-hexanediol and propanoic acid
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Transesterification with alcohols in the presence of catalysts
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Reduction by strong reducing agents to produce alcohol derivatives
The presence of two ester groups in close proximity (at the 1,2-positions) may influence the reactivity profile compared to monoesters like hexyl propionate.
Solubility Characteristics
Based on its structure and similar diesters, 2-propanoyloxyhexyl propanoate would likely exhibit:
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Limited solubility in water due to its predominantly hydrocarbon nature
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Good solubility in organic solvents such as alcohols, ethers, and hydrocarbons
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Moderate polarity due to the presence of two ester groups
Synthesis and Production Methods
Esterification of 1,2-Hexanediol
The most direct synthetic route would likely involve the esterification of 1,2-hexanediol with propanoic acid or propanoyl chloride:
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Reaction with propanoic acid using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid)
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Reaction with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine)
Similar esterification processes have been documented for other hydroxyl-containing compounds, as seen in the synthesis of phosphonic acid derivatives where coupling reactions are employed .
Transesterification Approach
Another potential route might involve transesterification of methyl or ethyl propanoate with 1,2-hexanediol:
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Reaction conducted under base catalysis or using enzyme catalysts like lipases
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Removal of the byproduct (methanol or ethanol) to drive the reaction toward completion
Laboratory Preparation Considerations
For laboratory preparation, considerations would include:
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Temperature control during esterification (typically 80-120°C)
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Removal of water (when using acid and alcohol) through azeotropic distillation
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Purification through techniques such as column chromatography or distillation under reduced pressure
Similar purification methods are applied in the synthesis of related compounds, as evidenced by the purification protocols used for phosphonic acid derivatives described in the literature .
Applications and Usage
Fragrance and Flavor Industry
Medium-chain esters often possess fruity or floral odors. Similar esters like hexyl propionate have been used in fragrance compositions, suggesting 2-propanoyloxyhexyl propanoate might find applications in:
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Perfumery formulations
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Food flavoring agents (subject to regulatory approval)
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Scented consumer products
Hexyl propionate, for example, is known to have fruity odor characteristics and is registered with the FEMA Number 2576, indicating its use in flavor applications .
Coatings and Plasticizers
Diesters often function as plasticizers or coating additives due to their ability to reduce glass transition temperatures of polymers and improve flow properties. Potential applications include:
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Plasticizers for rigid polymers
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Coating formulation components
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Lubricant additives
Specialty Chemical Applications
The unique structure might lend itself to specialty applications such as:
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Intermediate in chemical synthesis
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Component in specialty formulations
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Laboratory reagent for specific chemical transformations
Research Applications
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Surface modification technologies
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Polymer science applications
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Green chemistry initiatives exploring biodegradable ester alternatives
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